2,3-Dihydro-1,4-benzoxathiine-2-carbonitrile
Overview
Description
2,3-Dihydro-1,4-benzoxathiine-2-carbonitrile is a chemical compound with the CAS Number: 51263-42-4 . It has a molecular weight of 177.23 and is typically stored at room temperature . It is a powder in its physical form .
Synthesis Analysis
The synthesis of 2,3-Dihydro-1,4-benzoxathiine derivatives has been summarized in a minireview . The review covers most important synthetic methods that might be gathered in six distinct categories: the intermolecular cyclizations of o-mercaptophenols, 2-mercaptoethanols, and their equivalents, cyclizations, cycloadditions, ring contractions and expansions, and reduction of 2,3-dihydro-1,4-benzoxathiine 4-oxides .Molecular Structure Analysis
The IUPAC name for this compound is 2,3-dihydrobenzo[b][1,4]oxathiine-2-carbonitrile . The InChI code for this compound is 1S/C9H7NOS/c10-5-7-6-12-9-4-2-1-3-8(9)11-7/h1-4,7H,6H2 .Chemical Reactions Analysis
The synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives involves various electrophiles, such as different α-halo Michael acceptors, methyl 4-bromobut-2-enoate and 4-chlorobut-2-ynoate, and ethyl 2,3-dibromopropionate . The solvent polarity and reagents influence the regioselectivity in the synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives .Physical And Chemical Properties Analysis
The compound is a powder in its physical form . It has a molecular weight of 177.23 . The storage temperature is room temperature .Scientific Research Applications
- Anticancer Agents : Researchers have explored derivatives of 2,3-dihydro-1,4-benzoxathiine as potential anticancer drugs. These compounds exhibit promising cytotoxic activity against cancer cells .
- Antimycotic Agents : Some derivatives have demonstrated antifungal properties, making them relevant for treating fungal infections .
- Artificial Sweeteners : Certain benzoxathiine derivatives are used as sweeteners in the food industry due to their sweet taste .
- Serotonin (5-HT2C) Inhibition : Researchers have investigated the role of 2,3-dihydrobenzoxathiine derivatives as serotonin receptor inhibitors. These compounds may have implications in neuropharmacology .
- Intermolecular Cyclizations : The synthesis of 2,3-dihydrobenzoxathiine derivatives involves intermolecular cyclizations of o-mercaptophenols and 2-mercaptoethanols. These reactions provide access to diverse structures .
- Cycloadditions, Ring Contractions, and Expansions : Various synthetic methods fall into these categories, enabling the preparation of benzoxathiine derivatives with different substitution patterns .
- Functional Materials : Researchers explore the use of benzoxathiine derivatives in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their unique electronic properties make them interesting candidates .
Medicinal Chemistry and Drug Development
Flavor and Fragrance Industry
Neuropharmacology
Chemical Synthesis and Methodology
Material Science and Organic Electronics
Analytical Chemistry
Mechanism of Action
Mode of Action
It is known that the compound is a derivative of 2,3-dihydro-1,4-benzoxathiine, a class of compounds that have been used as anticancer agents, artificial sweeteners, estrogenic agents, antioxidants, serotonin (5-ht 2c) inhibitors, and antimycotic agents .
Biochemical Pathways
Given the biological activities of 2,3-dihydro-1,4-benzoxathiine derivatives, it can be inferred that the compound may interact with pathways related to cancer, sweetness perception, estrogen signaling, oxidative stress, serotonin signaling, and fungal infections .
Result of Action
Given the biological activities of 2,3-dihydro-1,4-benzoxathiine derivatives, it can be inferred that the compound may have potential effects on cell proliferation, sweetness perception, estrogen signaling, oxidative stress response, serotonin signaling, and fungal growth .
properties
IUPAC Name |
2,3-dihydro-1,4-benzoxathiine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c10-5-7-6-12-9-4-2-1-3-8(9)11-7/h1-4,7H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYNMLKHUGUPKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2S1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540435 | |
Record name | 2,3-Dihydro-1,4-benzoxathiine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51263-42-4 | |
Record name | 2,3-Dihydro-1,4-benzoxathiine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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